ethyl (2E)-3-[5-(4-chlorophenyl)furan-2-yl]-2-(phenylcarbonyl)prop-2-enoate
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Overview
Description
ETHYL (2E)-2-[(E)-BENZOYL]-3-[5-(4-CHLOROPHENYL)FURAN-2-YL]PROP-2-ENOATE is an organic compound that belongs to the class of enones Enones are characterized by the presence of a carbon-carbon double bond conjugated with a carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL (2E)-2-[(E)-BENZOYL]-3-[5-(4-CHLOROPHENYL)FURAN-2-YL]PROP-2-ENOATE typically involves the following steps:
Aldol Condensation: The initial step may involve an aldol condensation reaction between an aldehyde and a ketone to form the enone structure.
Furan Ring Formation: The furan ring can be introduced through a cyclization reaction involving a suitable precursor.
Chlorophenyl Group Introduction: The chlorophenyl group can be introduced via a substitution reaction using a chlorinated aromatic compound.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This may include:
Catalysts: Using catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining specific temperatures and pressures to favor desired reactions.
Purification: Employing techniques like recrystallization, chromatography, or distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
ETHYL (2E)-2-[(E)-BENZOYL]-3-[5-(4-CHLOROPHENYL)FURAN-2-YL]PROP-2-ENOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the enone to an alcohol or alkane.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Solvents: Common solvents include ethanol, methanol, and dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: May have pharmacological properties that could be explored for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ETHYL (2E)-2-[(E)-BENZOYL]-3-[5-(4-CHLOROPHENYL)FURAN-2-YL]PROP-2-ENOATE would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering cellular pathways, or affecting gene expression.
Comparison with Similar Compounds
Similar Compounds
ETHYL (2E)-2-[(E)-BENZOYL]-3-[5-(4-METHOXYPHENYL)FURAN-2-YL]PROP-2-ENOATE: Similar structure with a methoxy group instead of a chloro group.
ETHYL (2E)-2-[(E)-BENZOYL]-3-[5-(4-NITROPHENYL)FURAN-2-YL]PROP-2-ENOATE: Similar structure with a nitro group instead of a chloro group.
Uniqueness
The presence of the chlorophenyl group in ETHYL (2E)-2-[(E)-BENZOYL]-3-[5-(4-CHLOROPHENYL)FURAN-2-YL]PROP-2-ENOATE may impart unique chemical and biological properties, such as increased reactivity or specific interactions with biological targets.
Properties
Molecular Formula |
C22H17ClO4 |
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Molecular Weight |
380.8 g/mol |
IUPAC Name |
ethyl (E)-2-benzoyl-3-[5-(4-chlorophenyl)furan-2-yl]prop-2-enoate |
InChI |
InChI=1S/C22H17ClO4/c1-2-26-22(25)19(21(24)16-6-4-3-5-7-16)14-18-12-13-20(27-18)15-8-10-17(23)11-9-15/h3-14H,2H2,1H3/b19-14+ |
InChI Key |
ZNTIDRRXNPLPOL-XMHGGMMESA-N |
Isomeric SMILES |
CCOC(=O)/C(=C/C1=CC=C(O1)C2=CC=C(C=C2)Cl)/C(=O)C3=CC=CC=C3 |
Canonical SMILES |
CCOC(=O)C(=CC1=CC=C(O1)C2=CC=C(C=C2)Cl)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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